molecular formula C6H10N2 B1355108 N-Methyl-1-(1H-pyrrol-2-yl)methanamine CAS No. 26052-05-1

N-Methyl-1-(1H-pyrrol-2-yl)methanamine

Cat. No. B1355108
CAS RN: 26052-05-1
M. Wt: 110.16 g/mol
InChI Key: NOARPNKCSMTOJD-UHFFFAOYSA-N
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Description

Synthesis Analysis

N-Methyl-1-(1H-pyrrol-2-yl)methanamine can be synthesized by condensing 6-methoxypyridine-3-amine with pyrrole-2-carbaldehyde . The reaction involves the formation of a Schiff base ligand, which can further be used to prepare metal complexes.

Molecular Structure Analysis

The molecular formula of N-Methyl-1-(1H-pyrrol-2-yl)methanamine is C7H12N2. It consists of a pyrrole ring with a methyl group attached to the nitrogen atom. The structure is shown below:
  • Physical and Chemical Properties Analysis

    • Boiling Point : Approximately 84-85°C at 11 Torr .
    • Density : Predicted density is 1.007±0.06 g/cm³ .
  • Scientific Research Applications

    Synthesis of Complex Organic Compounds

    N-Methyl-1-(1H-pyrrol-2-yl)methanamine: serves as a building block in organic synthesis, particularly in the construction of complex molecules. Its structure is pivotal in forming pyrrole derivatives, which are essential components in various pharmaceuticals and agrochemicals .

    Medicinal Chemistry

    In medicinal chemistry, this compound is utilized to create novel therapeutic agents. Its pyrrole moiety is a common feature in many drugs, contributing to binding affinity and specificity towards biological targets. It’s especially relevant in the development of molecules with potential antipsychotic and anti-inflammatory properties .

    properties

    IUPAC Name

    N-methyl-1-(1H-pyrrol-2-yl)methanamine
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C6H10N2/c1-7-5-6-3-2-4-8-6/h2-4,7-8H,5H2,1H3
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    NOARPNKCSMTOJD-UHFFFAOYSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CNCC1=CC=CN1
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C6H10N2
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID80517202
    Record name N-Methyl-1-(1H-pyrrol-2-yl)methanamine
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID80517202
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    110.16 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Product Name

    N-Methyl-1-(1H-pyrrol-2-yl)methanamine

    CAS RN

    26052-05-1
    Record name N-Methyl-1-(1H-pyrrol-2-yl)methanamine
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID80517202
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

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